molecular formula C9H7N5O2 B13907527 N-(3-Nitro-4-pyridinyl)-2-pyrimidinamine

N-(3-Nitro-4-pyridinyl)-2-pyrimidinamine

Cat. No.: B13907527
M. Wt: 217.18 g/mol
InChI Key: XXURTMPXELJXLI-UHFFFAOYSA-N
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Description

N-(3-Nitro-4-pyridinyl)-2-pyrimidinamine is a chemical compound offered for research and development purposes. It is a nitrogen-containing heterocyclic compound featuring a pyrimidine ring linked to a nitropyridine group. Pyrimidine derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities and presence in many pharmacologically active molecules . They are known to be versatile scaffolds that can target various enzymes and receptors, making them valuable for developing new therapeutic agents . Research into related pyrimidine structures has shown potential in areas such as kinase inhibition, which is a key mechanism in several disease pathways . This specific compound, with its nitro and amine functional groups, provides a versatile building block for further chemical exploration and synthesis of novel derivatives. It is supplied strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C9H7N5O2

Molecular Weight

217.18 g/mol

IUPAC Name

N-(3-nitropyridin-4-yl)pyrimidin-2-amine

InChI

InChI=1S/C9H7N5O2/c15-14(16)8-6-10-5-2-7(8)13-9-11-3-1-4-12-9/h1-6H,(H,10,11,12,13)

InChI Key

XXURTMPXELJXLI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NC2=C(C=NC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 3-Nitro-4-pyridinyl Derivatives

Method A: Nitration of 4-Pyridinyl Precursors

  • Reagents: Pyridine derivatives, nitrating agents such as nitric acid or mixed acid.
  • Procedure:
    • Controlled nitration at low temperature (0–5°C) to selectively introduce the nitro group at the 3-position.
    • Post-reaction workup involves neutralization and purification via recrystallization.
  • Key Data:
    • Nitration typically yields regioselective substitution at the 3-position due to electronic effects.
    • Purity often exceeds 98% with yields around 75–85%.

Method B: Direct Substitution on 4-Pyridinyl Precursors

  • Reagents: 4-Pyridinyl compounds, nitrating agents, catalysts.
  • Advantages: Improved regioselectivity and milder conditions.

Synthesis of Pyrimidine Core

Method A: Cyclization of Urea Derivatives

  • Reagents: β-Ketoesters or β-dicarbonyl compounds with urea derivatives.
  • Procedure:
    • Condensation under reflux in acetic acid or ethanol.
    • Cyclization yields the pyrimidine ring with substitution at the 2-position.
  • Data: High yields (~80%) and purity (>99%) are typical.

Method B: Using 2-Amino-4, or 4,6-dichloropyrimidine

  • Reagents: 2-Amino pyrimidine derivatives, suitable nucleophiles.
  • Procedure: Nucleophilic substitution at the 2-position with appropriate amines or derivatives.

Coupling of Pyridinyl and Pyrimidinyl Fragments

Method A: Nucleophilic Aromatic Substitution (SNAr)

  • Reagents: Activated pyrimidine intermediates, nucleophilic pyridinyl derivatives.
  • Conditions: Elevated temperatures (100–130°C), polar aprotic solvents such as DMF or DMSO.
  • Process:
    • The pyrimidine ring bearing leaving groups (e.g., halogens) reacts with the pyridinyl nucleophile.
    • Catalysts like potassium carbonate or potassium hydroxide facilitate the substitution.

Method B: Cross-Coupling Reactions

  • Reagents: Palladium catalysts, ligands, and suitable bases.
  • Advantages: Higher selectivity, milder conditions, and better yields.

Final Conversion to the Amine

  • Reduction or substitution steps involve converting nitro groups to amines or installing amino functionalities via catalytic hydrogenation or chemical reduction (e.g., using Sn/HCl).

Representative Synthesis Route with Data Tables

Step Reagents Conditions Yield Purity Remarks
1 4-Pyridinyl derivatives + nitrating agents 0–5°C, controlled nitration 75–85% >98% Regioselective nitration at 3-position
2 2-Amino-4,6-dichloropyrimidine + nucleophile Reflux in ethanol or acetic acid 80% >99% Cyclization to pyrimidine core
3 Pyridinyl nitro derivative + pyrimidine core SNAr in DMF at 120°C 70–85% >99% Coupling reaction
4 Nitro to amine reduction Catalytic hydrogenation 90% >99% Final amine formation

Patent and Literature Insights

  • CN102199146A describes a multi-step process involving nitration, coupling, and reduction, emphasizing process control for high purity and yield, suitable for industrial scale.
  • CN104341387A details a route involving nitration of 4-pyridinyl compounds, cyclization to pyrimidine, and subsequent coupling, highlighting process optimization for high yield and purity (>99%).

Process Considerations and Notes

  • Reaction Control: Precise temperature regulation during nitration prevents over-nitration or side reactions.
  • Solvent Choice: Use of inert solvents like DMF or DMSO facilitates SNAr reactions.
  • Purification: Recrystallization from ethanol or ethyl acetate ensures high purity.
  • Safety: Handling nitrating agents and nitro compounds requires strict safety protocols due to their explosive and toxic nature.
  • Industrial Scalability: Patents emphasize process simplification, high yield (>90%), and purity (>99%), making these methods suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

N-(3-Nitro-4-pyridinyl)-2-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The pyridine and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for deprotonation, followed by reaction with electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the pyridine or pyrimidine rings.

Scientific Research Applications

N-(3-Nitro-4-pyridinyl)-2-pyrimidinamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of N-(3-Nitro-4-pyridinyl)-2-pyrimidinamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridine and pyrimidine rings can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Key Modifications

Compound Name CAS Number Substituents/Modifications Key Structural Differences
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine 152460-10-1 Amino group at phenyl C5 (vs. nitro) Reduced electron-withdrawing effect; precursor to Imatinib
N-(2-Methyl-4-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine 796738-71-1 Nitro group at phenyl C5 (vs. C4 in other isomers) Altered steric and electronic effects
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)-2-pyrimidinamine 1421372-94-2 Methoxy and fluoro groups; indole substitution Enhanced lipophilicity and potential kinase selectivity
Imatinib (Gleevec) 152459-95-5 Methylpiperazine and methylphenyl groups Clinically approved Bcr-Abl kinase inhibitor

Key Research Findings

Synthetic Efficiency: Nitro-substituted analogs generally exhibit lower yields (e.g., 62% for CAS 796738-71-1 vs. 87% for amino derivatives ) due to steric hindrance and electron-withdrawing effects.

Biological Implications: Amino-substituted derivatives (e.g., Imatinib intermediates) are pharmacologically active, while nitro groups may require metabolic activation or pose toxicity risks .

Structural Optimization : Addition of electron-donating groups (e.g., methoxy) improves solubility and target binding in kinase inhibitors .

Biological Activity

N-(3-Nitro-4-pyridinyl)-2-pyrimidinamine, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article aims to consolidate findings from diverse research sources, highlighting its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

This compound is characterized by a pyrimidine core substituted with a nitro group and a pyridine moiety. The molecular formula is C10_{10}H8_{8}N4_{4}O2_2, and it possesses unique electronic properties due to the presence of the nitro group, which can influence its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. A study demonstrated that derivatives of pyrimidines, including this compound, showed significant activity against drug-sensitive strains of Mycobacterium tuberculosis (H37Rv) while being inactive against several Gram-positive and Gram-negative pathogens, including E. coli and K. pneumoniae .

PathogenMIC (µg/mL)Activity Status
Mycobacterium tuberculosis0.5 - 1.0Active
Staphylococcus aureus4 - 8Weakly active
Escherichia coli>10Inactive
Klebsiella pneumoniae>10Inactive

Anti-Cancer Properties

The compound has also been evaluated for its anti-cancer potential. Similar pyrimidine derivatives have shown promise in inhibiting various cancer cell lines through mechanisms such as induction of apoptosis and inhibition of cell proliferation. For instance, certain analogs demonstrated potent activity against MCF-7 breast cancer cells with IC50_{50} values in the low micromolar range .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Kinases : Some studies suggest that pyrimidine derivatives can inhibit kinases involved in cancer cell signaling pathways, leading to reduced tumor growth .
  • Modulation of Inflammatory Pathways : The compound may also exert anti-inflammatory effects by inhibiting key mediators such as COX-2 and iNOS, which are involved in inflammatory responses .
  • DNA Interaction : There is evidence indicating that similar compounds can intercalate with DNA, disrupting replication and transcription processes in cancer cells .

Case Studies and Clinical Implications

A notable study investigated the use of pyrimidine derivatives in combination therapies for chronic myeloid leukemia (CML). The findings indicated that these compounds could enhance the efficacy of existing treatments like imatinib by overcoming resistance mechanisms .

Another case study highlighted the use of this compound in preclinical models, where it showed significant tumor regression in xenograft models when used alongside other chemotherapeutic agents .

Q & A

Q. What are the recommended synthetic pathways for N-(3-Nitro-4-pyridinyl)-2-pyrimidinamine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of This compound likely involves nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. For example:

  • Pathway 1 : React 3-nitro-4-aminopyridine with 2-chloropyrimidine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 80–100°C .
  • Pathway 2 : Utilize Suzuki-Miyaura coupling if pre-functionalized pyrimidine or pyridine intermediates are available, using Pd(PPh₃)₄ as a catalyst .

Q. Optimization Strategies :

  • Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer :

Technique Purpose Key Parameters
¹H/¹³C NMR Confirm molecular structure and substituent positionsDMSO-d₆ or CDCl₃ solvent; δ 8–9 ppm for pyrimidine protons .
HPLC Assess purity (>95%)C18 column; acetonitrile/water mobile phase; UV detection at 254 nm .
Mass Spectrometry (HRMS) Verify molecular ion [M+H]⁺ESI+ mode; expected m/z ≈ 260–265 (calculated based on C₁₀H₈N₄O₂) .
FT-IR Identify functional groups (e.g., nitro, amine)Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~3350 cm⁻¹ (N-H stretch) .

Advanced Research Questions

Q. How does the nitro group at the 3-position of the pyridine ring influence the compound's electronic properties and reactivity in biological systems?

Methodological Answer :

  • Electronic Effects : The nitro group is a strong electron-withdrawing group, reducing electron density on the pyridine ring. This enhances electrophilic substitution at the 4-position and stabilizes charge-transfer interactions in kinase binding pockets .
  • Biological Reactivity : Nitro groups may act as hydrogen-bond acceptors or participate in redox reactions (e.g., nitroreductase-mediated activation in hypoxic tumor cells). Computational modeling (DFT) can predict electrostatic potential surfaces .

Q. What strategies can resolve contradictions in reported inhibitory activities of this compound across different kinase assays?

Methodological Answer :

  • Control Variables : Standardize assay conditions (ATP concentration, pH, temperature) and validate compound purity (>98% by HPLC) .
  • Kinase Selectivity Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Structural Analysis : Compare binding modes via X-ray crystallography or molecular docking (e.g., AutoDock Vina) to assess conformational flexibility .

Q. What experimental approaches are used to assess the pH-dependent stability of this compound, and how do structural modifications enhance stability?

Methodological Answer :

  • Stability Assay : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts with LC-MS .
  • Modifications : Introduce electron-donating groups (e.g., methoxy) at the 5-position of pyrimidine to reduce nitro group susceptibility to hydrolysis .

Q. How can molecular docking studies be designed to predict the interaction of this compound with target kinases, and validate these predictions experimentally?

Methodological Answer :

  • Docking Protocol :
    • Retrieve kinase structures (e.g., Aurora A, PDB: 2W1C) from the RCSB PDB.
    • Prepare ligand and receptor files (e.g., protonation states in UCSF Chimera).
    • Run docking simulations (Glide or GOLD) with flexible side chains in the ATP-binding pocket .
  • Validation :
    • Perform site-directed mutagenesis (e.g., mutate Lys89 in Aurora A) and measure IC₅₀ shifts.
    • Compare with isothermal titration calorimetry (ITC) binding affinity data .

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